molecular formula C10H17O4P B052436 3-Methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester CAS No. 70073-58-4

3-Methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester

Cat. No. B052436
CAS RN: 70073-58-4
M. Wt: 232.21 g/mol
InChI Key: QAQKMSOVMMCNSE-UHFFFAOYSA-N
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Description

3-Methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester (CAS# 70073-58-4) is a research chemical . It has a molecular weight of 232.21 and a molecular formula of C10H17O4P . The IUPAC name is 1-dimethoxyphosphoryl-3-methylhept-5-yn-2-one .


Molecular Structure Analysis

The molecular structure of this compound includes a phosphonic acid group attached to a 3-methyl-2-oxohept-5-ynyl group . The canonical SMILES representation is CC#CCC©C(=O)CP(=O)(OC)OC .


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 52.6, a complexity of 315, and a XLogP3 of 0.8 . It has 15 heavy atoms, 4 hydrogen bond acceptors, and no hydrogen bond donors . The compound is canonicalized .

Scientific Research Applications

  • Reactions with Amines : The reaction of similar phosphonate esters with various amines has been studied, leading to the formation of novel cyclic phosphonic analogues (Budzisz & Pastuszko, 1999).

  • Addition Reactions : Studies have shown that dimethylphosphorous acid adds to certain compounds to form different esters, which is indicative of the reactive nature of these phosphonates (Arbuzov et al., 1974).

  • Alkylation Studies : The alkylation of aminoalkylphosphonic esters, including the preparation of dimethyl derivatives, has been explored, demonstrating the versatility of phosphonic esters in organic synthesis (Medved' & Kabachnik, 1955).

  • Flame Resistance in Textiles : Phosphonate esters have been used to impart flame resistance to cotton textiles, highlighting their utility in material sciences (Chang et al., 2007).

  • Stereochemistry and Orientation in Reactions : The stereochemical aspects and orientation of reactions involving dimethyl esters of alkadienephosphonic acids have been studied, which is relevant for understanding the chemical behavior of similar compounds (Angelov et al., 1982).

  • Polymer Synthesis : Phosphonate esters are involved in the preparation of polymeric phosphonate esters with potential applications in various fields. This demonstrates their role in polymer chemistry (Branham et al., 2000).

  • Antimicrobial Properties : Tris phosphonates, including those with phosphonic acid dimethyl esters, have been synthesized and found to possess antimicrobial properties, indicating potential biomedical applications (Kumar et al., 2011).

  • Environmental Detection : Methods have been developed to detect PCH3-containing compounds, including those forming methylphosphonic acid as a breakdown product, in surface waters, which is important for environmental monitoring (Verweij et al., 1979).

properties

IUPAC Name

1-dimethoxyphosphoryl-3-methylhept-5-yn-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17O4P/c1-5-6-7-9(2)10(11)8-15(12,13-3)14-4/h9H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQKMSOVMMCNSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C)C(=O)CP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453069
Record name 3-methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester

CAS RN

70073-58-4
Record name 3-methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of dimethyl methylphosphonate (22.47 g, 181.24 mmol) in 260 ml of tetrahydrofuran is cooled to -78° C. and treated dropwise with n-butyllithium (113 ml, 181.24 mmol), 1.6M in hexane) over a 25-minute period. The mixture is stirred an additional 30 minutes at -78° C., then treated dropwise with 2-methyl-4-hexynoic acid methyl ester (7.25 g, 51.78 mmols) in 65 ml of tetrahydrofuran over a period of 10 minutes. The contents are stirred for another 3 hours at -78° C. and then 17 hours at ambient temperature. The reaction mixture is cooled to 8° C., treated with 14 ml of acetic acid, stirred at ambient temperature for 30 minutes, then concentrated in vacuo. The residue is treated with 100 ml of saturated brine and 100 ml of ice water to form a slurry and extracted 3 times with ether (1400 ml total) and once with 250 ml of ethyl acetate-ether (1:1). The combined organic extracts are washed with saturated brine (2×75 ml), the combined aqueous washings extracted with ethyl acetate-ether (1:1, 1×100 ml) and dried over anhydrous sodium sulfate, and concentrated at reduced pressure. Vacuum distillation gives 10.21 g of the title product, m.p. 121°-125° C., 0.15 mmHg.
Quantity
22.47 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
113 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
7.25 g
Type
reactant
Reaction Step Three
Quantity
65 mL
Type
solvent
Reaction Step Three
Quantity
14 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Next, to a solution of 18 g of dimethyl methanephosphonate in 294 ml of anhydrous tetrahydrofuran was added at -78° C. 86 ml of n-butyl lithium (1.5N), and the mixture was stirred for 20 mins. To the thus prepared reaction mixture was added a solution of 10.4 g of the above-mentioned ester in 20 ml of anhydrous tetrahydrofuran. Then, the mixture was stirred for 15 mins at -78° C. and for 1 hour at room temperature, and 300 ml of ether was added. The solution was washed with 150 ml of aqueous saturated solution of oxalic acid, 150 ml of water and 50 ml of aqueous saturated solution of sodium chloride and condensed. The residue was distilled under a reduced pressure to give 14.7 g of dimethyl 3-methyl-2-oxo-hept-5-yne-phosphonate (138° to 142° C./0.62 mmHg).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
294 mL
Type
reactant
Reaction Step One
Quantity
86 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
10.4 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester
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3-Methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester

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